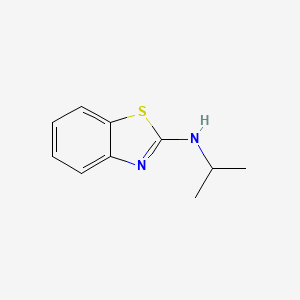

N-Isopropyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

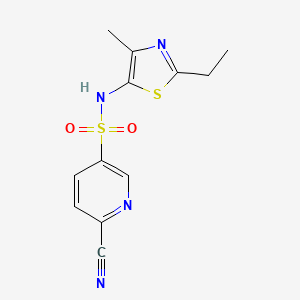

“N-Isopropyl-1,3-benzothiazol-2-amine” is a chemical compound with the empirical formula C10H12N2S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of “N-Isopropyl-1,3-benzothiazol-2-amine” is 192.28 . The SMILES string representation of the molecule isCC(C)c1ccc2nc(N)sc2c1 . The InChI representation is 1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) . Chemical Reactions Analysis

While specific chemical reactions involving “N-Isopropyl-1,3-benzothiazol-2-amine” were not found in the search results, benzothiazole derivatives are known to have diverse chemical reactivities .Physical And Chemical Properties Analysis

“N-Isopropyl-1,3-benzothiazol-2-amine” is a solid substance . The predicted melting point is 100.54°C, and the predicted boiling point is approximately 285.0°C at 760 mmHg . The predicted density is approximately 1.2 g/cm³, and the predicted refractive index is n20D 1.67 .Aplicaciones Científicas De Investigación

Anti-Tubercular Compounds

Benzothiazole based compounds, including N-Isopropyl-1,3-benzothiazol-2-amine, have been synthesized and studied for their anti-tubercular properties . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these benzothiazole derivatives was achieved through various synthetic pathways .

Proteomics Research

N-Isopropyl-1,3-benzothiazol-2-amine is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the study of protein structure, interactions, and functions.

Inhibition of Ubiquitin Ligase

N-benzothiazol-2-yl-amides, a class of compounds that includes N-Isopropyl-1,3-benzothiazol-2-amine, have been associated with the inhibition of ubiquitin ligase . Ubiquitin ligase is an enzyme that attaches ubiquitin to proteins, marking them for degradation.

Selective Cytotoxicity Against Tumorigenic Cell Lines

These compounds have shown selective cytotoxicity against tumorigenic cell lines . This means they can selectively kill cancer cells, which makes them potential candidates for cancer treatment.

Prophylaxis and Treatment of Rotavirus Infections

N-benzothiazol-2-yl-amides have also been associated with the prophylaxis and treatment of rotavirus infections . Rotavirus is a common cause of diarrheal disease among infants and young children.

Adenosine A2A Receptor Modulators

These compounds have been studied as adenosine A2A receptor modulators . The adenosine A2A receptor plays a role in various physiological processes, including inflammation and neurodegeneration.

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

N-benzothiazol-2-yl-amides have been studied as therapeutic agents for disorders associated with nuclear hormone receptors . These receptors are a class of proteins found within cells that are responsible for sensing steroid and thyroid hormones and certain other molecules.

Antifungal Activity

Some benzothiazole derivatives have shown antifungal activity . They could potentially be used in the treatment of fungal infections.

Safety and Hazards

Direcciones Futuras

Benzothiazole derivatives, such as “N-Isopropyl-1,3-benzothiazol-2-amine”, have been the subject of recent synthetic developments . They have shown promising anti-tubercular activity, and their inhibitory concentrations have been compared with standard reference drugs . Future research may focus on further exploring the potential of these compounds in medical applications.

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to exhibit a wide range of pharmacological properties . They have been reported to have anti-bacterial , anti-fungal , anti-oxidant , anti-microbial , and anti-proliferative activities

Mode of Action

The 2nd position of benzothiazole is known to be the most active site from a synthetic and medicinal point of view . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Biochemical Pathways

Benzothiazole derivatives have been found to affect a variety of biochemical pathways due to their wide range of pharmacological properties .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 19228 , could influence its pharmacokinetic properties.

Result of Action

Benzothiazole derivatives have been found to exhibit a wide range of biological activities , suggesting that they could have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

N-propan-2-yl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIOFBJBVGKXEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=CC=CC=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-1,3-benzothiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B2831465.png)

![(3,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2831466.png)

![1,3-Bis(4-methylphenyl)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2831467.png)

![2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2831481.png)

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2831482.png)

![2-(benzylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2831483.png)

![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2831487.png)